1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the family of pyrrolo[2,3-b]pyridines. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The structure consists of a pyridine ring fused with a pyrrole ring, along with a cyano group at the 2-position.
The compound can be synthesized through various methods, often involving cyclocondensation reactions or multi-component reactions with active methylene compounds. These synthetic routes have been explored in several studies, highlighting the versatility and efficiency of different approaches to obtain this compound and its derivatives.
1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is classified as a heterocyclic aromatic compound. It is part of a larger class of compounds known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.
Several synthetic methods have been developed for the preparation of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and catalyst concentration to optimize yields and minimize side reactions. Techniques such as silica gel column chromatography are frequently employed for purification.
The molecular structure of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile features:
The molecular formula is , with a molecular weight of approximately 158.16 g/mol. The compound exhibits characteristic spectral features in infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy that confirm its structure.
1H-pyrrolo[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions:
These reactions typically require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate the desired transformations while minimizing by-products.
The biological activity of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is often linked to its ability to inhibit specific kinases involved in cellular signaling pathways. For instance, it has been identified as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in various diseases including cancer .
Studies indicate that compounds containing this scaffold exhibit significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology.
Relevant analyses such as melting point determination and solubility tests are essential for characterizing new derivatives.
1H-pyrrolo[2,3-b]pyridine-2-carbonitrile has several scientific applications:
The 1H-pyrrolo[2,3-b]pyridine nucleus, classified as a 7-azaindole, constitutes a privileged bicyclic heteroaromatic scaffold formed by fusion of pyrrole and pyridine rings at the pyrrole C2–C3 and pyridine C5–C6 positions. This annulation engenders a π-deficient system with electron-distribution characteristics distinct from indole, resulting in altered dipole moments (approximately 2.5–3.5 Debye), basicity (pKa of conjugate acid ≈ 3.5–5.0), and hydrogen-bonding capabilities [4] [7]. The molecular topology features three potential hydrogen-bonding sites: the pyrrole NH (hydrogen-bond donor), the pyridine nitrogen (hydrogen-bond acceptor), and the C3 carbon atom (weak hydrogen-bond acceptor). This triad enables versatile supramolecular recognition, critical for biomolecular interactions and crystal engineering [3] [7].
The scaffold’s synthetic versatility arises from the differential reactivity of its positions: electrophilic substitution favors C3 (electron-rich due to pyrrole moiety), while nucleophilic substitution targets C2 and C4 (electron-deficient due to pyridine ring) [4] [8]. This regioselectivity permits targeted functionalization for drug discovery. Fused pyrrolopyridines exhibit enhanced aqueous solubility compared to carbocyclic analogs, attributable to their polarized bonds and increased dipole moments. For instance, log P values for unsubstituted 1H-pyrrolo[2,3-b]pyridine range from 1.2–1.8, significantly lower than indole’s ≈2.1, improving pharmacokinetic profiles [4] [5].
Table 1: Comparative Properties of Fused Bicyclic Heterocycles
Heterocycle | Systematic Name | Dipole Moment (D) | log P | Key Reactive Positions |
---|---|---|---|---|
1H-Pyrrolo[2,3-b]pyridine | 7-Azaindole | 3.1 | 1.45 | C3 (electrophilic), C2/C4 (nucleophilic) |
Indole | Benzo[b]pyrrole | 2.1 | 2.14 | C3 (electrophilic) |
Purine | Imidazo[4,5-d]pyrimidine | 4.5 | -0.54 | C6 (electrophilic), C2/C8 (nucleophilic) |
The scaffold’s bioisosteric relationship to purine nucleobases underpins its prevalence in kinase inhibitors. Vemurafenib (a B-Raf inhibitor) and ceralasertib (an ATR kinase inhibitor) exemplify FDA-approved or clinical-stage therapeutics leveraging this motif for ATP-competitive binding [4]. Computational analyses reveal that pyrrolo[2,3-b]pyridine derivatives exhibit planar conformations with minimal steric distortion upon protein binding, enabling optimal insertion into hydrophobic enzyme pockets while maintaining solvation compatibility [3] [7].
Introduction of a cyano group (-C≡N) at the C2 position of the pyrrolo[2,3-b]pyridine scaffold induces profound electronic and steric effects that amplify bioactivity. Quantum chemical studies (DFT/B3LYP/6–311G++(d,p)) demonstrate that the cyano group:
These electronic perturbations translate to optimized pharmacodynamic properties. In fibroblast growth factor receptor (FGFR) inhibitors, the 2-cyano group forms critical hydrogen bonds with kinase hinge regions. Compound 4h (1H-pyrrolo[2,3-b]pyridine-2-carbonitrile derivative) exhibits potent FGFR1–3 inhibition (IC50 = 7–25 nM) by engaging Ala564 (FGFR1) via water-mediated hydrogen bonding, while the cyano nitrogen interacts with Lys514 backbone amides [2]. This dual interaction stabilizes the inactive kinase conformation, suppressing tumor proliferation in breast cancer models (4T1 cells) with superior efficacy to non-cyano analogs [2].
Table 2: Bioactivity of Selected 1H-Pyrrolo[2,3-b]Pyridine-2-Carbonitrile Derivatives
Biological Target | Activity | Key Structural Features | Reference |
---|---|---|---|
FGFR1/2/3 | IC50 = 7–25 nM (compound 4h) | 2-Cyanopyrrolopyridine + 4-substituted phenyl | [2] |
Mycobacterium tuberculosis | MIC < 1 µg/mL (pyridine-carbonitrile analogs) | 2-Cyano + dihydroxymethyl substitution | [3] |
Cyclooxygenase-2 (COX-2) | 36% inhibition at 10 µM (pyrrolopyridine 3l) | 2-Cyanopyrrolopyridine + aminophenyl group | [5] |
The cyano group’s role extends beyond hydrogen bonding:
Synthetic accessibility further elevates the 2-carbonitrile’s utility. Palladium-catalyzed cyanation of 2-bromopyrrolo[2,3-b]pyridines using Zn(CN)2 achieves >85% yields [8], while free-radical cyclizations offer routes to polycyclic derivatives without compromising the cyano function [7]. These pathways enable rapid diversification for structure-activity relationship studies, cementing 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile as a versatile pharmacophore in medicinal chemistry.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: